N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide
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Overview
Description
N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a pyrrole ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide involves multiple steps, including the formation of the indole and oxazole rings, followed by their coupling. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). It acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing ATP from binding, thereby inhibiting the kinase’s activity .
Comparison with Similar Compounds
Similar compounds include other kinase inhibitors, such as:
- N-(5-{[(5-tert-butyl-1,3-oxazol-2-yl)methyl]sulfanyl}-1,3-thiazol-2-yl)piperidine-4-carboxamide
- Indole derivatives : These compounds share the indole moiety and have similar biological activities.
- Oxazole derivatives : These compounds share the oxazole ring and can undergo similar chemical reactions. The uniqueness of N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide lies in its specific combination of functional groups and its potent kinase inhibitory activity.
Properties
Molecular Formula |
C29H35N7O4 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C29H35N7O4/c1-16-21(30-17(2)26(16)34-25(37)15-36-10-6-7-11-36)13-20-19-9-8-18(12-22(19)32-27(20)38)31-28(39)33-24-14-23(40-35-24)29(3,4)5/h8-9,12-14,30H,6-7,10-11,15H2,1-5H3,(H,32,38)(H,34,37)(H2,31,33,35,39)/b20-13- |
InChI Key |
TZXIKPNSXHIXOI-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(NC(=C1NC(=O)CN2CCCC2)C)/C=C\3/C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Canonical SMILES |
CC1=C(NC(=C1NC(=O)CN2CCCC2)C)C=C3C4=C(C=C(C=C4)NC(=O)NC5=NOC(=C5)C(C)(C)C)NC3=O |
Origin of Product |
United States |
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